2-azido-N-(3,4-dimethoxyphenyl)acetamide
Overview
Description
Preparation Methods
The synthesis of 2-azido-N-(3,4-dimethoxyphenyl)acetamide typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with sodium azide under specific conditions . The reaction conditions, such as temperature and solvent, play a crucial role in the yield and purity of the final product. Industrial production methods may involve optimization of these conditions to achieve higher efficiency and scalability .
Chemical Reactions Analysis
2-azido-N-(3,4-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-azido-N-(3,4-dimethoxyphenyl)acetamide is widely used in scientific research, particularly in the field of proteomics . It serves as a biochemical tool for studying protein interactions and modifications. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of 2-azido-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, leading to the formation of covalent bonds with proteins or other biomolecules . This interaction can alter the function or activity of the target molecules, providing insights into their biological roles and potential therapeutic applications .
Comparison with Similar Compounds
Similar compounds to 2-azido-N-(3,4-dimethoxyphenyl)acetamide include:
3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in the synthesis of various organic compounds.
2-azido-N-(3,5-dimethoxyphenyl)acetamide: Another azido compound with similar applications in proteomics research.
The uniqueness of this compound lies in its specific molecular structure, which allows for targeted interactions with biomolecules, making it a valuable tool in scientific research .
Properties
IUPAC Name |
2-azido-N-(3,4-dimethoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-16-8-4-3-7(5-9(8)17-2)13-10(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGOYMNJLRGXMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN=[N+]=[N-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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